molecular formula C16H13Cl2NO2 B11944820 Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate CAS No. 14632-36-1

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate

Cat. No.: B11944820
CAS No.: 14632-36-1
M. Wt: 322.2 g/mol
InChI Key: VYRKRYIWDIFJAF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoate ester linked to a dichlorophenyl group through a methylideneamino bridge. This compound is often used in various chemical and biological research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl 4-aminobenzoate under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2,3-dichlorophenyl)methylideneamino]benzoate
  • Ethyl 4-[(2,5-dichlorophenyl)methylideneamino]benzoate
  • Ethyl 4-[(2,6-dichlorophenyl)methylideneamino]benzoate

Uniqueness

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions can enhance its stability and interaction with biological targets compared to other isomers .

Properties

CAS No.

14632-36-1

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H13Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-10H,2H2,1H3

InChI Key

VYRKRYIWDIFJAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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